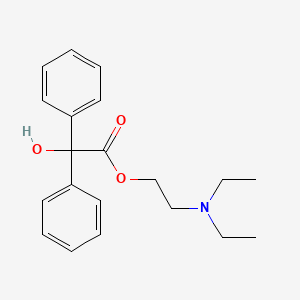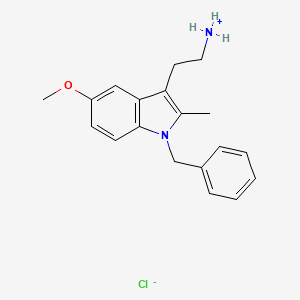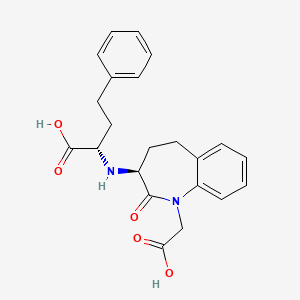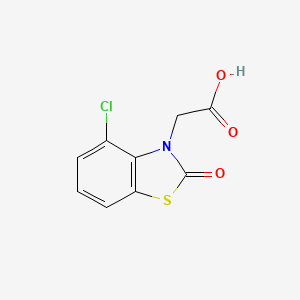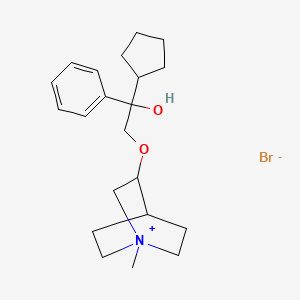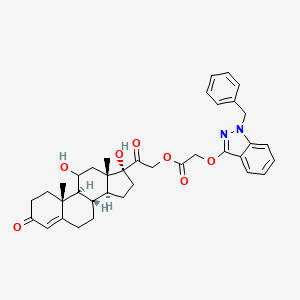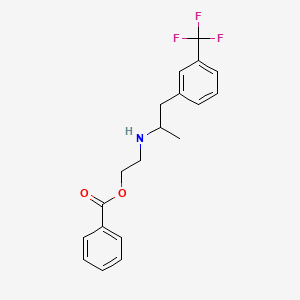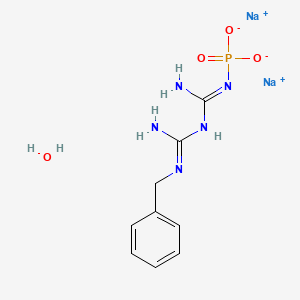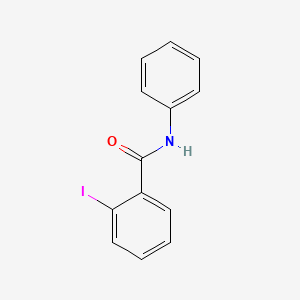
Bupirimate
Descripción general
Descripción
Bupirimate is an active ingredient in plant protection products and is commonly used as a systemic fungicide . It belongs to the family of pyrimidines and finds applications in controlling powdery mildew in roses and apple plantations .
Synthesis Analysis
The synthesis of this compound involves dissolving it in a polar solvent, then adding alkali into the solution, stirring and reacting for 1-2 hours . After stirring, the polar solvent is evaporated, and an organic solvent and N, N-dimethylamino sulfonyl chloride are added into a reaction .Molecular Structure Analysis
The molecular formula of this compound is C13H24N4O3S . The systematic name is 5-Butyl-2-(ethylamino)-6-methyl-4-pyrimidinyl dimethylsulfamate .Chemical Reactions Analysis
The voltammetric behavior of this compound has been studied by square wave stripping voltammetry (SWSV) . The insoluble R–HgS salt formed on the static hanging mercury drop electrode (SHMDE) was electrochemically reduced .Physical And Chemical Properties Analysis
This compound has a density of 1.2, a melting point of 50-51 °C, a flash point of >50 °C, a vapour pressure of 0.1 mPa at 25 °C, and a partition coefficient (n-octanol and water) of logP = 3.9 . Its solubility in water is 22 mg/l at pH 5.2, 25 °C .Aplicaciones Científicas De Investigación
Gestión de Enfermedades Agrícolas
Bupirimate se utiliza ampliamente en la agricultura para el control del oídio en una variedad de cultivos, como manzanas, fresas y cucurbitáceas . Su acción sistémica le permite ser absorbido por la planta, proporcionando control preventivo y curativo contra la enfermedad.
Análisis de Residuos de Pesticidas
Se han realizado investigaciones para determinar la dinámica de disipación y el residuo terminal de this compound en cultivos como el pepino . Esto es crucial para establecer niveles seguros de residuos de pesticidas en los productos alimenticios y garantizar el cumplimiento de las normas de seguridad alimentaria.
Estudios de Destino Ambiental
El impacto ambiental de this compound, incluida su persistencia en el suelo y los sistemas acuáticos, es un área de estudio significativa . Comprender su degradación y movilidad ayuda a evaluar sus efectos a largo plazo en el medio ambiente y a formular pautas para su uso seguro.
Evaluaciones Ecotoxicológicas
Los efectos de this compound en los organismos no objetivo se evalúan mediante estudios ecotoxicológicos. Estas evaluaciones ayudan a comprender los riesgos potenciales para la vida silvestre y los insectos beneficiosos, contribuyendo al desarrollo de estrategias de manejo de plagas ecológicas .
Desarrollo de Métodos Analíticos
La investigación científica ha llevado al desarrollo de métodos analíticos avanzados, como UPLC-MS/MS, para la detección de this compound y sus metabolitos en productos agrícolas . Estos métodos son vitales para monitorear los niveles de pesticidas y asegurar que estén dentro de los límites permitidos.
Evaluación de Riesgos y Regulación
This compound se somete a rigurosas evaluaciones de riesgos para determinar su seguridad para la salud humana y el medio ambiente. Estas evaluaciones informan las decisiones regulatorias y el establecimiento de límites máximos de residuos (LMR) para el compuesto .
Gestión de la Resistencia
Los estudios sobre this compound también se centran en la gestión de la resistencia, ya que el fungicida pertenece a un grupo químico donde la resistencia se controla multigenéticamente. Comprender los mecanismos de resistencia puede guiar el desarrollo de estrategias de aplicación sostenibles .
Estrategias Alternativas de Protección de Cultivos
La investigación sobre usos alternativos de this compound incluye su papel en los programas de manejo integrado de plagas (MIP). A menudo se utiliza en combinación con otros fungicidas para controlar la resistencia y mejorar la eficacia del control de enfermedades .
Mecanismo De Acción
Target of Action
Bupirimate is a pyrimidine fungicide that is primarily active against powdery mildew . The key target for this fungicide is the mildews, but each compound differs in its effect on individual mildew species . In particular, this compound is effective on apple powdery mildew caused by the fungus Podosphaera leucotricha .
Mode of Action
This compound acts mainly by inhibiting sporulation . It has translaminar mobility and systemic translocation in the xylem . Ethirimol, one of the metabolites of this compound, shares the same action mechanism .
Biochemical Pathways
It is known that this compound inhibits sporulation, spore germination, and mycelial growth . This inhibition disrupts the life cycle of the fungi, preventing them from spreading and causing disease.
Pharmacokinetics
This compound has a low aqueous solubility and a low volatility . It is moderately persistent in both soil and aquatic systems . Ethirimol and DE-B are major transformation products of this compound in soil . Data gaps have been identified for reliable kinetic parameters (dt50 values and formation fraction) and reliable adsorption/desorption data for the major metabolite de-b .
Result of Action
The primary result of this compound’s action is the control of powdery mildew in a variety of crops, including apples, pears, stone fruit, cucurbits, roses and other ornamentals, strawberries, gooseberries, currants, raspberries, hops, beets, and other crops .
Action Environment
The action, efficacy, and stability of this compound can be influenced by local environmental conditions. Depending on these conditions, this compound may be moderately persistent in both soil and aquatic systems . It is moderately toxic to most fauna and flora species . It is used in many products which also contain insecticides .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[5-butyl-2-(ethylamino)-6-methylpyrimidin-4-yl] N,N-dimethylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-6-8-9-11-10(3)15-13(14-7-2)16-12(11)20-21(18,19)17(4)5/h6-9H2,1-5H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKJPMWIHSOYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1OS(=O)(=O)N(C)C)NCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041688 | |
| Record name | Bupirimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale tan solid; [Merck Index] | |
| Record name | Bupirimate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000075 [mmHg] | |
| Record name | Bupirimate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1225 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
41483-43-6 | |
| Record name | Bupirimate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41483-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupirimate [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041483436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bupirimate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-butyl-2-ethylamino-6-methylpyrimidin-4-yldimethylsulphamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPIRIMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCJ121RIOI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Bupirimate targets adenosine deaminase (EC 3.5.4.4), an enzyme involved in purine salvage, in powdery mildew fungi [].
A: While the exact mechanism of resistance remains unclear, this compound is known to stop mildew infection at the appressorial stage, although it also affects later stages of mildew development [].
ANone: The molecular formula of this compound is C13H24N4O3S, and its molecular weight is 316.4 g/mol.
A: Research indicates that this compound is susceptible to degradation when exposed to direct sunlight and UV rays. Degradation was found to be more pronounced in summer than in winter, and varied depending on the time of day and distance from the UV source [].
A: this compound is often formulated as an emulsifiable concentrate (EC) [, , , , , , , ], but can also be found in formulations like wettable powders, missible oils, suspensions, water dispersible granules, and microemulsions [, ].
A: Yes, the European Food Safety Authority (EFSA) has reviewed and established MRLs for this compound in various food products [].
ANone: Researchers have employed various methods, including:
- In vivo studies: Pot tests and field trials on cucumbers [, ], roses [, ], and butternut squash [] have demonstrated this compound's efficacy in controlling powdery mildew.
- Greenhouse experiments: Studies have been conducted in controlled environments to assess this compound's efficacy on tomatoes [] and roses [].
- Leaf-disc assays: This in vitro method was used to determine the sensitivity of different Podosphaera xanthii populations to this compound [].
A: While resistance to related compounds like ethirimol and dimethirimol has been observed, no resistance to this compound was detected in a Spanish study of Podosphaera xanthii isolates collected between 2002 and 2011 [].
ANone: Several analytical methods have been employed, including:
- High-performance liquid chromatography (HPLC) with UV detection: This method has been used for this compound analysis in various studies, including those evaluating its presence in greenhouse worker gloves [], degradation under sunlight and UV rays [], and for determining residues in cucumbers [].
- Gas chromatography-mass spectrometry (GC-MS): This technique has been used for structural identification of this compound and its impurities [], and for quantifying its presence in agricultural products [].
- Ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This method was used to analyze this compound and its metabolite ethirimol in cucumber samples [].
A: While this compound is reported to have low toxicity to mammals, it has been found to be harmful to some aquatic organisms []. Its presence in water runoff from agricultural fields is a concern [], and research has focused on its degradation through methods like electrochemical oxidation [].
A: Research indicates that the soil matrix significantly influences the degradation rate of this compound during photolysis []. Factors like sand and organic matter content play a crucial role in its breakdown.
ANone: Studies mentioned validation parameters such as:
- Linearity: A linear correlation coefficient of 0.9998 was reported for an HPLC method [].
- Precision: Variation coefficients were as low as 0.43% for the same HPLC method [].
- Recovery: Recoveries ranged from 70.0% to 99.83% depending on the method and matrix [, , ].
ANone: Several alternative fungicides have been investigated, including:
- For roses: Fenapanil and nuarimol were found effective as fumigants against powdery mildew [].
- For butternut squash: Tank mixes of systemic fungicides (benomyl, this compound) with protectant fungicides (chlorothalonil, mancozeb) showed promise in controlling powdery mildew [].
- For strawberries: Fungicides like quinoxyfen, cyflufenamid, proquinazid, and azoxystrobin + difenoconazole were found to be effective against powdery mildew [, ].
A: 2-aminopyrimidines, including this compound, were introduced over 30 years ago as fungicides specifically targeting powdery mildew [].
ANone: Studies on this compound involve expertise from various disciplines, including:
- Analytical chemistry: Developing and validating methods for detection and quantification in different matrices [, , , , , ].
- Agricultural science: Evaluating efficacy against powdery mildew in various crops under different conditions [, , , , , , ].
- Environmental science: Investigating this compound's fate in the environment, degradation pathways, and potential ecotoxicological effects [, , ].
- Toxicology: Assessing potential risks to human health and the environment [, , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



